molecular formula C7H11Cl3N2 B1425241 (2-Chlorobenzyl)hydrazine dihydrochloride CAS No. 64415-10-7

(2-Chlorobenzyl)hydrazine dihydrochloride

Cat. No. B1425241
CAS RN: 64415-10-7
M. Wt: 229.5 g/mol
InChI Key: PEGVOVHWHHZPSF-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2 . It is a solid substance .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of (2-Chlorobenzyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The molecular structure of (2-Chlorobenzyl)hydrazine dihydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 229.535 Da, and the monoisotopic mass is 227.998779 Da .


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving (2-Chlorobenzyl)hydrazine dihydrochloride .


Physical And Chemical Properties Analysis

(2-Chlorobenzyl)hydrazine dihydrochloride has a molecular weight of 229.5 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass of the compound is 227.998781 g/mol, and the monoisotopic mass is also 227.998781 g/mol . The topological polar surface area of the compound is 38 Ų . The compound has a complexity of 97.6 .

Scientific Research Applications

1. Mitsunobu Reaction Enhancements

Di-p-chlorobenzyl azodicarboxylate (DCAD) presents a novel alternative for Mitsunobu couplings. DCAD/Ph(3)P-mediated reactions in CH(2)Cl(2) yield a hydrazine byproduct that is easily separable, enhancing the efficiency of this synthetic process (Lipshutz et al., 2006).

2. Spectrophotometric Determination

Hydrazine can be spectrophotometrically determined by forming a derivative with 2,4-dinitrochlorobenzene, which then undergoes a reaction to form a hydrazone with p-dimethylaminobenzaldehyde. This method, applicable in boiler feed water analysis, is stable in acidic medium and obeys Beer's law for hydrazine concentrations (George et al., 2008).

3. Hydrodechlorination Catalysts

Research on Pd-catalyzed hydrodechlorination of chlorobenzene in water has explored hydrazine as an effective hydrogen donor, particularly under alkaline conditions. This offers insights into alternative reductants for environmental remediation processes (Kopinke et al., 2004).

4. Ligand Chemistry in Metal Complexes

Hydrazine dihydrochloride's reaction with other compounds, like Ph2PCl, leads to the formation of unique ligands, which have applications in the development of metal complexes. This includes the production of phosphazenide-type complexes, which have implications in coordination chemistry and material science (Sushev et al., 2008).

5. Environmental and Biological Sensing

Hydrazine's widespread use in industry necessitates effective detection methods due to its toxicity. Fluorescent sensors have been developed for efficient evaluation of hydrazine levels in environmental and living systems, demonstrating significant advances in sensing technologies (Zhang et al., 2020).

6. Synthesis of Pharmaceutical Compounds

Hydrazine derivatives have played a significant role in the synthesis of pharmaceutical compounds. Their use dates back to the 19th century, with applications in the production of antipyretics and tuberculostatics, highlighting their importance in medicinal chemistry (Jucker, 1963).

Safety And Hazards

(2-Chlorobenzyl)hydrazine dihydrochloride is a hazardous substance . It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

(2-chlorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGVOVHWHHZPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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